![molecular formula C23H24N2O2 B12631551 N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide CAS No. 918343-80-3](/img/structure/B12631551.png)
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butylphenoxy group attached to a pyridinyl ring, which is further connected to a phenylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form tert-butylphenyl halide.
Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under basic conditions to form the tert-butylphenoxy-pyridine intermediate.
Amidation: The final step involves the reaction of the tert-butylphenoxy-pyridine intermediate with phenylacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent, particularly against fungal pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the formation of essential biomolecules in pathogens, leading to their death . In medicinal applications, it may interact with cellular receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Another compound with a pyridine ring and tert-butyl group, known for its antimicrobial properties.
P2Y Antagonist II, BPTU: A phenoxypyridinyl-phenylurea compound that acts as a selective P2Y1 antagonist.
Uniqueness
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
918343-80-3 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(2-tert-butylphenoxy)pyridin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C23H24N2O2/c1-23(2,3)18-12-7-8-14-20(18)27-22-19(13-9-15-24-22)25-21(26)16-17-10-5-4-6-11-17/h4-15H,16H2,1-3H3,(H,25,26) |
InChI Key |
WSHWIIOVOUYNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


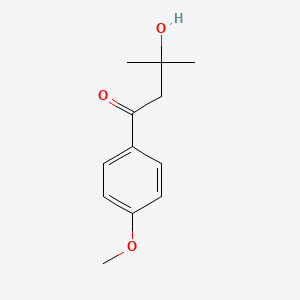
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)
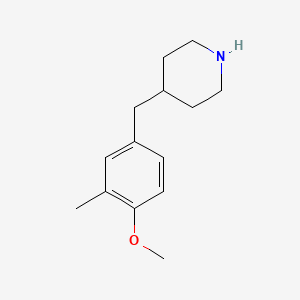

![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)

![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
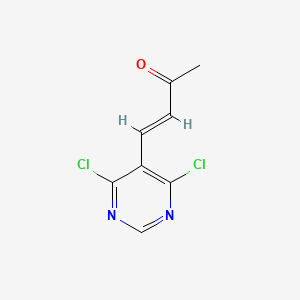
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
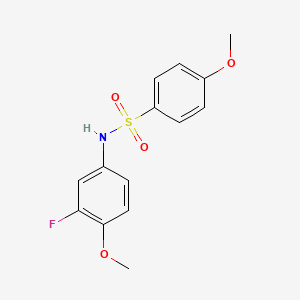
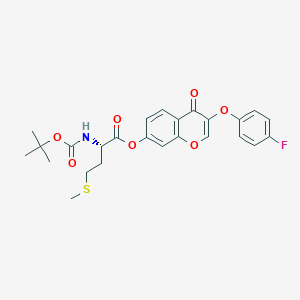
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
